molecular formula C18H23N3O4 B2816097 methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate CAS No. 790663-92-2

methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B2816097
CAS No.: 790663-92-2
M. Wt: 345.399
InChI Key: WJGOPMUTRUIIHO-AWEZNQCLSA-N
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Description

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound that features a benzyloxycarbonyl-protected amino group, a methyl-substituted imidazole ring, and a methyl ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

    Formation of the imidazole ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the ester group: The methyl ester group is introduced via esterification reactions.

    Final assembly: The protected amino group and the imidazole ring are coupled under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and other advanced techniques to enhance yield and efficiency. The use of flow microreactors, for example, can provide a more sustainable and scalable approach to synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Hydrogenolysis: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution reactions: Nucleophiles such as amines or thiols under basic conditions.

    Ester hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Hydrogenolysis: Removal of the Cbz group yields the free amine.

    Substitution reactions: Substituted imidazole derivatives.

    Ester hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1S)-1-amino-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate: Lacks the benzyloxycarbonyl protecting group.

    Ethyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate: Contains an ethyl ester instead of a methyl ester.

Uniqueness

The presence of the benzyloxycarbonyl protecting group in methyl 2-((1S)-1-(((benzyloxy)carbonyl)amino)-2-methylpropyl)-5-methyl-1H-imidazole-4-carboxylate provides unique reactivity and stability, making it a valuable intermediate in synthetic chemistry. The combination of the imidazole ring and the ester group further enhances its versatility in various chemical transformations .

Properties

IUPAC Name

methyl 5-methyl-2-[(1S)-2-methyl-1-(phenylmethoxycarbonylamino)propyl]-1H-imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-11(2)14(16-19-12(3)15(20-16)17(22)24-4)21-18(23)25-10-13-8-6-5-7-9-13/h5-9,11,14H,10H2,1-4H3,(H,19,20)(H,21,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGOPMUTRUIIHO-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C(C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N1)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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